molecular formula C18H15N3OS B2760054 (2E)-2-(1,3-benzothiazol-2-yl)-3-[(2-ethoxyphenyl)amino]prop-2-enenitrile CAS No. 637748-82-4

(2E)-2-(1,3-benzothiazol-2-yl)-3-[(2-ethoxyphenyl)amino]prop-2-enenitrile

Cat. No. B2760054
CAS RN: 637748-82-4
M. Wt: 321.4
InChI Key: ISLKSFAYBLQKDW-OUKQBFOZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-2-(1,3-benzothiazol-2-yl)-3-[(2-ethoxyphenyl)amino]prop-2-enenitrile, also known as BAY 41-2272, is a potent and selective activator of soluble guanylyl cyclase (sGC). sGC is an important enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a signaling molecule that plays a critical role in regulating various physiological processes, including smooth muscle relaxation, platelet aggregation, and neurotransmission. BAY 41-2272 has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular disorders, pulmonary hypertension, and cancer.

Scientific Research Applications

Corrosion Inhibition

Benzothiazole derivatives have been identified as effective corrosion inhibitors for carbon steel in acidic environments. Their inhibition efficiency is attributed to their ability to adsorb onto the metal surface, providing a protective layer against corrosion. Studies have demonstrated that these compounds exhibit higher corrosion inhibition efficiencies compared to other benzothiazole family inhibitors, showcasing their potential in industrial applications where metal corrosion is a concern (Hu et al., 2016).

Anticancer Activity

Research on benzothiazole derivatives has also revealed their potent anticancer properties. Specific compounds have shown to induce apoptosis in human leukemia cells through a mechanism involving reactive oxygen species generation and mitochondrial-mediated death signaling. The activation of p38 MAPK is associated with the apoptotic activity of these derivatives, indicating their therapeutic potential against cancer (Repický et al., 2009).

Antimicrobial and Antifungal Activities

Benzothiazole derivatives have been synthesized with variable and modest activity against bacteria and fungi, highlighting their utility in developing new antimicrobial agents. The structure-activity relationship studies contribute to understanding how different substitutions on the benzothiazole ring affect their antimicrobial efficacy (Patel et al., 2011).

Antitumor Mechanisms

The study of benzothiazole derivatives in antitumor mechanisms has advanced, with research indicating that some derivatives can induce DNA damage and cell cycle arrest in tumor cells. This activity is partly attributed to their ability to generate reactive oxygen species and affect mitochondrial functions, providing insights into their mode of action as anticancer agents (Trapani et al., 2003).

Synthesis and Chemical Properties

Benzothiazole derivatives have been synthesized through various chemical reactions, including microwave-assisted and green synthesis methods. These approaches offer efficient routes to produce benzothiazole compounds with potential applications in drug development and material science. The exploration of their synthesis, chemical reactivity, and structural characterization contributes to the broader utilization of these compounds in scientific research (Kamila et al., 2006).

properties

IUPAC Name

(E)-2-(1,3-benzothiazol-2-yl)-3-(2-ethoxyanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3OS/c1-2-22-16-9-5-3-7-14(16)20-12-13(11-19)18-21-15-8-4-6-10-17(15)23-18/h3-10,12,20H,2H2,1H3/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISLKSFAYBLQKDW-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC=C(C#N)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1N/C=C(\C#N)/C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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